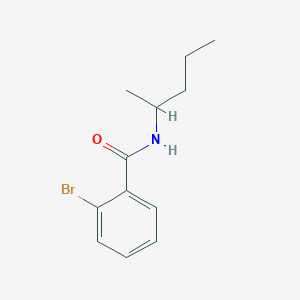![molecular formula C18H21ClO3 B5127046 1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B5127046.png)
1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a chloro-substituted benzene ring connected to a butoxy chain, which is further linked to an ethoxyphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-(4-ethoxyphenoxy)butanol.
Etherification: The hydroxyl group of 4-(4-ethoxyphenoxy)butanol is converted to a leaving group, such as a tosylate or mesylate.
Nucleophilic Substitution: The leaving group is then displaced by 1-chloro-3-bromobenzene through a nucleophilic substitution reaction, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature control to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives.
科学的研究の応用
1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a pharmaceutical agent or as a precursor to drug candidates.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- 1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene
- 1-chloro-3-[4-(4-propoxyphenoxy)butoxy]benzene
- 1-chloro-3-[4-(4-butoxyphenoxy)butoxy]benzene
Uniqueness
1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. This uniqueness may result in different biological activities or industrial applications compared to its analogs.
特性
IUPAC Name |
1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-2-20-16-8-10-17(11-9-16)21-12-3-4-13-22-18-7-5-6-15(19)14-18/h5-11,14H,2-4,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFPCSBUDSCAHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[2-(4-Ethoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine;dihydrobromide](/img/structure/B5126968.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5126985.png)
![Ethyl 1-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)-5-[(5-pyrrol-1-yl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]triazole-4-carboxylate](/img/structure/B5126987.png)

![8-({4-[(4aS*,8aR*)-octahydro-2(1H)-isoquinolinylcarbonyl]-1,3-oxazol-2-yl}methoxy)quinoline](/img/structure/B5126994.png)
![N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}BENZENESULFONAMIDE](/img/structure/B5127002.png)
![4-butoxy-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5127005.png)



![1-(2-fluorobenzyl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5127025.png)
![2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine](/img/structure/B5127039.png)


